RS5517 Exhibits 1.8-Fold Superior ΔIC50 vs. Lead Analog 1 in NHERF1-Dependent Cytotoxicity Assays
RS5517 (also designated as compound 15 in the ACS Med. Chem. Lett. series) demonstrates a ΔIC50 value of 44 μM (52 μM -Dox vs. 8 μM +Dox), which is 1.8-fold higher than the ΔIC50 of 38 μM for the parent indole-2-carboxamide derivative 1 (62 μM -Dox vs. 24 μM +Dox) [1]. A larger ΔIC50 value signifies greater conditional selectivity for CRC cells that re-express NHERF1 upon β-catenin knockdown, therapeutically relevant context [1].
| Evidence Dimension | Differential cytotoxicity (ΔIC50 = -Dox IC50 minus +Dox IC50) in Ls174Tshβ-Cat CRC cells |
|---|---|
| Target Compound Data | ΔIC50 = 44 μM; -Dox IC50 = 52 ± 6 μM, +Dox IC50 = 8 ± 2 μM |
| Comparator Or Baseline | Derivative 1: ΔIC50 = 38 μM; -Dox IC50 = 62 μM, +Dox IC50 = 24 μM |
| Quantified Difference | RS5517 ΔIC50 is 1.8-fold higher (44 μM vs. 38 μM) |
| Conditions | Ls174Tshβ-Cat CRC cells cultured with or without 2 μg/mL doxycycline (Dox) for 4 days; MTT assay; compound dose range 0.1–100 μM |
Why This Matters
RS5517 provides a larger functional window between NHERF1-dependent and independent cytotoxicity, enabling more precise interrogation of NHERF1-mediated survival signaling in β-catenin-depleted CRC models.
- [1] Coluccia, A., et al. (2019). Drug Design and Synthesis of First in Class PDZ1 Targeting NHERF1 Inhibitors as Anticancer Agents. ACS Medicinal Chemistry Letters, 10(4), 499–503. Table 1 and supporting text. View Source
- [2] Coluccia, A., et al. (2018). β-catenin knockdown promotes NHERF1-mediated survival of colorectal cancer cells: implications for a double-targeted therapy. Oncogene, 37, 3301–3316. Figure 7a and accompanying text. View Source
